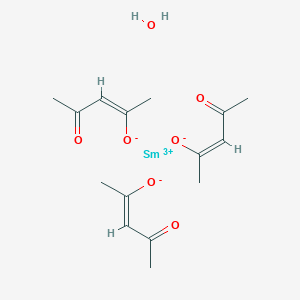

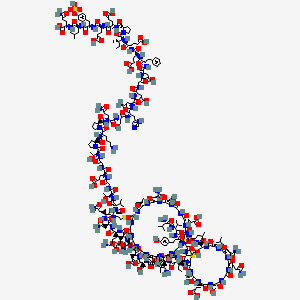

(Z)-4-oxopent-2-en-2-olate;samarium(3+);hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hydrates are compounds that include water in their structure . They generally contain water in stoichiometric amounts . The water present is called water of hydration or water of crystallization . They are typically named by stating the name of the anhydrous component followed by the Greek prefix specifying the number of moles of water present then the word hydrate .

Synthesis Analysis

The synthesis of hydrates or their analogs can be prepared by several synthesis strategies . Among these methods, chalcones, hydrazines, diazo compounds, and hydrazones are most commonly applied under different reaction conditions for the synthesis of hydrate and its analogs .

Molecular Structure Analysis

The structure of hydrates can be determined by single crystal X-ray diffraction . It is also possible to describe the structure in a higher-dimensional space .

Chemical Reactions Analysis

Hydrates can undergo various chemical reactions. It is generally possible to remove the water of hydration by heating the hydrate . The residue obtained after heating, called the anhydrous compound, will have a different structure and texture and may have a different color than the hydrate .

Physical And Chemical Properties Analysis

The physical and chemical properties of hydrates can vary widely depending on their specific composition . These properties can include factors such as pH, total dissolved solids (TDS), total organic carbon (TOC), salinity, conductivity, water content, density, and porosity .

Applications De Recherche Scientifique

Oxyanions and Organic Acids in Environmental Chemistry

Oxyanions, similar in structure to part of the queried compound, are ubiquitous in soils and the environment. The review by Han, Kim, and Ro (2020) discusses how the configuration of oxyanions on iron (hydr)oxides is influenced by several factors, including pH and competing ions. This research is crucial for understanding the environmental mobility and reactivity of similar compounds (Han et al., 2020).

CO2 Hydrates in Food Technology

Srivastava, Hitzmann, and Zettel (2021) explored the use of CO2 hydrates, emphasizing their applications in food technology, such as juice concentration and food preservation. This study indicates the potential for hydrates, similar to the hydrated form of the queried compound, in various industrial applications (Srivastava et al., 2021).

Oxo Boron Clusters

Research on oxo boron clusters by Lin and Yang (2011) reviews the advances in creating new compounds with unique properties, such as photoluminescence. This work illustrates the complexity and potential of oxo compounds, relevant to the oxo group in the queried chemical (Lin & Yang, 2011).

Photocatalytic Systems

Huang et al. (2019) provided an in-depth review of Z-scheme photocatalytic systems, relevant for their potential in environmental remediation and energy conversion. This research underlines the importance of photocatalysis, which could be applicable to studies involving similar compounds (Huang et al., 2019).

Catalytic Applications in Hydrocarbon Oxidation

Park, Gorte, and Vohs (2000) reviewed the catalytic properties of materials in the oxidation of hydrocarbons, highlighting the use of samarium-doped ceria. This illustrates the catalytic potential of elements like samarium in chemical reactions, directly relating to the queried compound's composition (Park et al., 2000).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(Z)-4-oxopent-2-en-2-olate;samarium(3+);hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.H2O.Sm/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2;/q;;;;+3/p-3/b3*4-3-;; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHHPUQJWXMQHC-KJVLTGTBSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Sm+3] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[Sm+3] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23O7Sm |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-oxopent-2-en-2-olate;samarium(3+);hydrate | |

CAS RN |

86322-73-8 |

Source

|

| Record name | 86322-73-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![azanium;[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B6596327.png)

![diazanium;[(2R,5S)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B6596328.png)

![7-Chlorodibenzo[c,h]acridine](/img/structure/B6596339.png)